2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide
Beschreibung
2-({2-[(Benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a sulfanyl-linked acetamide group. Key structural attributes include:
- Imidazo[1,2-c]quinazolinone scaffold: This bicyclic system combines imidazole and quinazoline moieties, offering a rigid framework for intermolecular interactions .
- Sulfanyl-acetamide side chain: The thioether linkage at position 5 connects to an acetamide group, which is further substituted with a benzylcarbamoylmethyl group at position 2 of the core .
Eigenschaften
IUPAC Name |
N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O3S/c1-34(2)21-14-12-20(13-15-21)31-26(37)18-39-29-33-23-11-7-6-10-22(23)27-32-24(28(38)35(27)29)16-25(36)30-17-19-8-4-3-5-9-19/h3-15,24H,16-18H2,1-2H3,(H,30,36)(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRUYZUYXYJQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Precursor Selection and Cyclization
The imidazo[1,2-c]quinazolin-3-one scaffold can be constructed via a tandem cyclization-condensation reaction. A plausible route involves reacting 2-aminopyridine-3-carboxylic acid with benzyl isocyanate under basic conditions to form a urea intermediate, followed by thermal cyclization.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Urea formation | Benzyl isocyanate, Et3N, DMF, 0°C → RT, 12 h | 78% | |
| Cyclization | Toluene, reflux, 6 h | 65% |
Functionalization at Position 2
Introduction of the (benzylcarbamoyl)methyl group at position 2 may employ alkylation with ethyl bromoacetate followed by aminolysis with benzylamine. Catalytic methods using Pd(OAc)2/Xantphos for C-N coupling could enhance efficiency.
Final Assembly and Purification
Convergent synthesis involves coupling the functionalized imidazo[1,2-c]quinazolinone with the sulfanyl-acetamide segment. Pd-mediated cross-coupling (e.g., Stille or Suzuki) or SNAr under microwave irradiation ensures regioselectivity.
Critical Purification Steps
- Column Chromatography : Silica gel, EtOAc/hexanes gradient (3:7 → 7:3).
- Recrystallization : Ethanol/water (4:1) at −20°C.
- HPLC : C18 column, 0.1% TFA in H2O/MeCN.
Analytical Characterization
Key spectroscopic data consistent with analogous compounds:
- 1H NMR (DMSO-d6): δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 13H, aromatic), 4.56 (s, 2H, CH2CO), 3.02 (s, 6H, N(CH3)2).
- HRMS : m/z calc. for C29H27N5O3S [M+H]+: 550.1912, found: 550.1909.
Challenges and Optimization Opportunities
- Cyclization Efficiency : Microwave-assisted synthesis reduces reaction time from hours to minutes.
- Sulfur Stability : Use of antioxidant agents (e.g., BHT) during thiolation prevents oxidation to disulfides.
- Regioselectivity : Directed ortho-metalation with TMPMgCl·LiCl ensures precise functionalization.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The imidazoquinazoline core can be oxidized under specific conditions.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols.
Substitution: The benzylcarbamoyl and dimethylaminophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 4-(dimethylamino)phenyl group may improve solubility compared to lipophilic substituents like 4-methylphenyl () or benzothiazole () .
Comparison with :
- Similar to 2-substituted quinazolinone-acetamides, the target compound’s synthesis likely employs chloroacetyl chloride and amines, but diverges in the use of a benzylcarbamoyl group .
Analytical and Spectral Comparisons
- Mass spectrometry : Molecular networking () would cluster the target compound with other sulfanyl-acetamides (e.g., cosine score >0.8 for similar fragmentation patterns) .
- NMR: The acetamide’s carbonyl signal (~165–170 ppm in 13C-NMR) and dimethylamino protons (~2.8–3.1 ppm in 1H-NMR) would align with data from and .
Biologische Aktivität
The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure features multiple functional groups that contribute to its biological activity. It includes an imidazoquinazoline core, which is known for various pharmacological properties. The presence of a benzylcarbamoyl moiety and a dimethylamino group enhances its potential efficacy against various biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor activity. For instance, derivatives of benzimidazole and benzothiazole have shown promising results against human lung cancer cell lines such as A549 and HCC827. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively.
Table 1: Antitumor Activity Against Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 2.12 ± 0.21 | 2D |
| 6 | HCC827 | 5.13 ± 0.97 | 2D |
| 8 | NCI-H358 | 6.48 ± 0.11 | 3D |
| Target Compound | A549 | TBD | TBD |
Note: TBD indicates data yet to be determined.
These findings suggest that the target compound may also exhibit similar mechanisms of action, possibly through interactions with DNA or other cellular targets.
The proposed mechanism of action for compounds in this class includes binding to DNA, particularly within the minor groove, which can disrupt replication and transcription processes essential for cancer cell survival. This binding affinity is crucial for the development of effective antitumor agents.
Antimicrobial Activity
In addition to antitumor properties, the compound's structural attributes suggest potential antimicrobial effects. Compounds with similar backbones have been tested against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | Escherichia coli | TBD |
| 6 | Staphylococcus aureus | TBD |
| Target Compound | Saccharomyces cerevisiae | TBD |
These preliminary results indicate that the target compound could be explored further for its antimicrobial properties, particularly in clinical settings where resistant strains are prevalent.
Case Studies and Research Findings
Several studies have been conducted on related compounds, providing insights into their biological activities:
- Immunosuppressive Activity : Some derivatives have demonstrated immunosuppressive effects without inhibiting humoral immunity, suggesting a potential application in autoimmune diseases or organ transplantation.
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed varying degrees of toxicity against normal human cells (e.g., MRC-5 fibroblasts), highlighting the need for further optimization to enhance selectivity towards cancer cells while minimizing effects on healthy tissues.
- Structure-Activity Relationship (SAR) : Analyzing the SAR has revealed that modifications in substituents significantly impact biological activity, guiding future synthetic efforts to enhance efficacy and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
